molecular formula C17H19IN2O3S B3554007 N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3554007
M. Wt: 458.3 g/mol
InChI Key: NWGJRDKJFJWZTH-UHFFFAOYSA-N
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Description

N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of an iodophenyl group, a methylbenzyl group, and a methylsulfonyl group attached to a glycinamide backbone

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O3S/c1-13-5-3-4-6-14(13)11-19-17(21)12-20(24(2,22)23)16-9-7-15(18)8-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGJRDKJFJWZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the iodophenyl and methylbenzyl intermediates. The iodophenyl group can be introduced through electrophilic halogenation of phenol with iodine . The methylbenzyl group can be synthesized through Friedel-Crafts alkylation of toluene. The final step involves coupling these intermediates with glycinamide under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis . These systems allow for better control over reaction conditions and higher yields compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include sulfone derivatives, phenyl derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may facilitate binding to these targets, while the methylsulfonyl group can modulate the compound’s reactivity and stability. The overall effect is determined by the compound’s ability to interfere with or enhance specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodophenyl derivatives and glycinamide-based molecules. Examples are:

Uniqueness

N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the iodophenyl group enhances its potential for targeted interactions, while the methylsulfonyl group provides additional stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
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N~2~-(4-iodophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

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